エチルN-(2-クロロピリミジン-4-イル)-N-メチルグリシネート

説明

“Ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For example, 2,4-dichloropyrimidine can be used as a starting material, with nucleophilic attack on the pyrimidine favoring the formation of C-4 substituted products .Chemical Reactions Analysis

Pyrimidines are known for their diverse chemical reactions. They are used as parent substances for the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis . The reaction of different aromatic amines using Pd 2 (dba) 3 and X-Phos under MWI can generate the desired N-tert-butyl-3-[[2-(arylamino)pyrimidin-4-yl]amino]benzenesulfonamide .科学的研究の応用

薬理学的用途

この化合物は、自然界に広く存在する2つの窒素を含む化合物であるピリミジンの誘導体です . ピリミジン誘導体は、その高い構造的多様性のために、治療分野で広く用いられています . これらは、以下を含む幅広い生物学的活性を示します。

- 代謝拮抗物質(抗葉酸)

- 抗癌剤

- 抗菌剤

- 抗アレルギー剤

- チロシンキナーゼ

- 抗菌剤

- カルシウムチャネル拮抗薬

- 抗炎症剤

- 鎮痛剤

- 降圧剤

- 抗リーシュマニア薬

- 抗結核薬

- 抗痙攣薬

- 利尿剤およびカリウム保持薬

- 抗攻撃性作用

腫瘍学

ピリミジン誘導体は、骨髄性白血病の調節に使用されます。 例えば、イマチニブ、ダサチニブ、ニロチニブはピリミジンベースの薬であり、白血病の確立された治療法です . これらはまた、乳がんおよび特発性肺線維症の治療に使用されます .

抗菌および抗真菌用途

ピリミジン誘導体は、抗菌性を持つことが報告されています および抗真菌性 性質。

抗寄生虫用途

利尿用途

抗腫瘍用途

抗フィラリア用途

ピリミジン誘導体は、抗フィラリア作用を有することが報告されています .

DNAトポイソメラーゼII阻害剤

作用機序

Ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has been found to interact with various biochemical and physiological systems, including the enzyme phosphatidylinositol-3-kinase (PI3K). It has been demonstrated that ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate binds to PI3K and inhibits its activity, which can lead to changes in cell signaling pathways and the regulation of gene expression. Additionally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has been found to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Biochemical and Physiological Effects

Studies have shown that ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate can affect biochemical and physiological systems in a variety of ways. For example, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has been found to inhibit the release of neurotransmitters, such as acetylcholine, and to modulate the activity of cell signaling pathways. Additionally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has been found to have anti-inflammatory and anti-cancer properties and to modulate the expression of certain genes.

実験室実験の利点と制限

Ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate has several advantages for laboratory experiments. It is relatively inexpensive and has a high melting point, which makes it easy to handle and store. Additionally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate is relatively stable and has a low toxicity. However, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate also has some limitations. For example, it has a relatively short half-life, which means that it must be used quickly after synthesis. Additionally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate can be difficult to synthesize in large quantities, which can limit its usefulness in certain experiments.

将来の方向性

There are several potential future directions for the use of ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate in scientific research. For example, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate could be used to investigate the effects of small molecules on various biochemical and physiological systems, such as the regulation of gene expression. Additionally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate could be used to develop drug delivery systems or to investigate the effects of enzyme inhibitors. Finally, ethyl N-(2-chloropyrimidin-4-yl)-N-methylglycinate could be used to study the effects of cell signaling pathways on various diseases, such as cancer and neurodegenerative disorders.

特性

IUPAC Name |

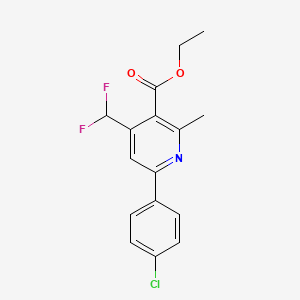

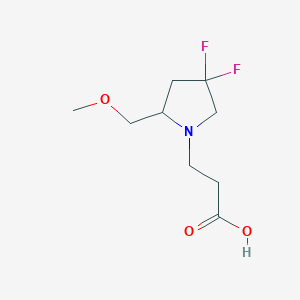

ethyl 2-[(2-chloropyrimidin-4-yl)-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-3-15-8(14)6-13(2)7-4-5-11-9(10)12-7/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTQNZMNGJSTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

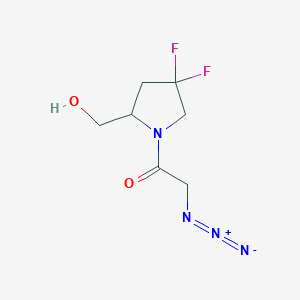

![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)